molecular formula C21H29NO7 B019762 Dextrorphan tartrate CAS No. 143-98-6

Dextrorphan tartrate

Cat. No. B019762
CAS RN: 143-98-6
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-XCPWPWHNSA-N
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Description

Dextrorphan tartrate is the tartrate salt form of dextrorphan, a major metabolite of the antitussive agent dextromethorphan. It is of interest in scientific research due to its psychoactive effects and its role in modulating neurotransmitter systems, particularly those involving NMDA receptors and sigma-1 receptors.

Synthesis Analysis

The synthesis of dextrorphan and its derivatives often involves the selective O-demethylation and N-demethylation of dextromethorphan, yielding dextrorphan (DXO) as the major active metabolite. This process highlights the metabolic pathways involved in the transformation of dextromethorphan to dextrorphan, with significant variability in pharmacological and toxicological effects due to genotypic variations in metabolizing enzymes and drug interactions (Silva & Dinis-Oliveira, 2020).

Scientific Research Applications

  • Forensics and Toxicology

    • Dextrorphan tartrate is a primary metabolite of dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines . It’s used as a reference solution in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, P450 trials, or pharmaceutical research .
    • The methods of application involve using it as a reference solution in liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) applications .
  • Neuroscience

    • Dextrorphan tartrate is a phencyclidine-like metabolite of dextromethorphan . It has psychoactive properties, leading to the abuse of cough medicines containing the parent compound . It antagonizes NMDA and µ-opioid receptors and inhibits norepinephrine and serotonin transporters .
  • Biochemistry and Physiology

    • Dextrorphan tartrate is a noncompetitive NMDA glutamate receptor antagonist that attenuates glutamate neurotoxicity in cortical cell cultures .
    • The methods of application involve using it in cortical cell cultures .
  • Clinical Toxicology and Forensic Analysis

    • Dextrorphan tartrate is used as a reference solution in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, P450 trials, or pharmaceutical research .
    • The methods of application involve using it as a reference solution in liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) applications .
  • Pharmacology

    • Dextrorphan tartrate is an NMDA antagonist and contributes to the psychoactive effects of dextromethorphan .
  • Stroke Treatment Research

    • Dextrorphan tartrate was under development for the treatment of stroke, and reached phase II clinical trials for this indication, but development was discontinued .
  • High-Throughput Analysis

    • Dextrorphan tartrate is used in high-throughput analysis of dextromethorphan and dextrorphan . This process can be used to assess the speed of metabolism .
    • The methods of application involve using it in liquid chromatography for a fast separation with a cycle time of 2 minutes and excellent peak shape and resolution .
  • Analysis in Skeletal Remains

    • Dextrorphan tartrate is used in the analysis of dextromethorphan and dextrorphan in skeletal remains following decomposition in different microclimate conditions .

Safety And Hazards

Dextrorphan tartrate is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers There are several papers related to Dextrorphan tartrate, but without access to the full text of these papers, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWIZDKEIWLKQ-XCPWPWHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048997
Record name Dextrorphan tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrorphan tartrate

CAS RN

143-98-6
Record name Dextrorphan tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrophan tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrorphan tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-Hydroxy-N-methylmorphinan tartrate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRORPHAN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
MB Slomka, CK Sleeth - Proceedings of the Society for …, 1953 - journals.sagepub.com
… ) 3.2 mg dextrorphan tartrate; 4) 3.2 mg levorphan tartrate and 3.2 mg dextrorphan tartrate; 5… ) 60 ml 95% ethyl alcohol and 3.2 mg dextrorphan tartrate; 14) 60 ml 95% ethyl alcohol and …
Number of citations: 7 journals.sagepub.com
TL Yaksh, GJ Harty - Journal of Pharmacology and Experimental …, 1988 - ASPET
Morphine sulfate in doses of 90 to 150 micrograms/3 microliters evoke a prominent behavioral syndrome characterized by 1) periodic bouts of spontaneous agitation during which the …
Number of citations: 224 jpet.aspetjournals.org
CL Zhang, T Gloveli, U Heinemann - Epilepsia, 1994 - Wiley Online Library
… of dextrorphan tartrate … dextrorphan tartrate accumulates within cells and exerts its effect from within the membrane or the intracellular space. It can be assumed that dextrorphan tartrate …
Number of citations: 34 onlinelibrary.wiley.com
A Goldstein, A Naidu - … of the National Academy of Sciences, 1990 - National Acad Sciences
Dextrorphan (+)-tartrate, purified by repeated crystallization to remove all traces of the enantiomer levorphanol, binds to mu, delta, and kappa sites on guinea-pig brain membranes with …
Number of citations: 5 www.pnas.org
J Feng, M Weitner, W Shi, S Zhang, D Sullivan… - Antibiotics, 2015 - mdpi.com
… However, some drugs such as verteporfin, pidolic acid, and dextrorphan tartrate had lower Cmax values than their corresponding MICs. Some other active hits such as thonzonium …
Number of citations: 44 www.mdpi.com
JA Thornhill, M Hirst… - Canadian Journal of …, 1979 - cdnsciencepub.com
… Male Sprague-Dawley rats received saline for 5 days before and 5 days after daily subcutaneous injections of levorphanol or dextrorphan tartrate (8 mg basejkg) for 18 days. Core …
Number of citations: 25 cdnsciencepub.com
RF Mucha, D Van Der Kooy, M O'Shaughnessy… - Brain research, 1982 - Elsevier
… There was no appreciable preference for an environment paired with dextrorphan-tartrate and naloxone-HC1 (2 mg/kg, ip) blocked the production of the preference produced by iv …
Number of citations: 631 www.sciencedirect.com
R Dingledine, A Goldstein - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… Levorphanol tartrate and dextrorphan tartrate were generously furnished by Hoffmann-La … equimolar with the highest dose of dextrorphan tartrate tested, did not have a lethal effect. …
Number of citations: 17 www.ncbi.nlm.nih.gov
H Frenk, J Miller, JN Johannessen, DJ Mayer - … Biochemistry and Behavior, 1990 - Elsevier
… In addition to the agonists listed above, other animals were injected IT with dextrorphan tartrate or sulfated leucine-enkephalin (26) [0.066, 0.26, or 1.05 Ixmol hydrochloride (1.05 i~mol)] …
Number of citations: 4 www.sciencedirect.com
EJ Simon, JM Hiller, I Edelman - Drug Discovery and Evaluation …, 1997 - Springer
Number of citations: 0

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